molecular formula C18H16Cl2N2O4S3 B11408116 N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine

N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine

Cat. No.: B11408116
M. Wt: 491.4 g/mol
InChI Key: PTGXJDXTNIYFKM-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(ethanesulfonyl)-1,3-thiazol-5-amine is a complex organic compound characterized by the presence of multiple functional groups, including sulfonyl, thiazole, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(ethanesulfonyl)-1,3-thiazol-5-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using chlorosulfonic acid or sulfonyl chlorides.

    Coupling Reactions: The final compound can be obtained by coupling the thiazole derivative with 4-chlorobenzenesulfonyl chloride and 4-chlorobenzylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the amine group.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, 4-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(ethanesulfonyl)-1,3-thiazol-5-amine may exhibit biological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(ethanesulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl and thiazole groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzenesulfonyl)benzaldehyde
  • 4-(4-Chlorobenzyl)morpholine
  • 1-(4-Chlorobenzenesulfonyl)-4-[(4-chlorophenyl)methyl]piperazine

Uniqueness

Compared to similar compounds, 4-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(ethanesulfonyl)-1,3-thiazol-5-amine is unique due to the presence of both sulfonyl and thiazole groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common and can lead to unique applications in various fields.

Properties

Molecular Formula

C18H16Cl2N2O4S3

Molecular Weight

491.4 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C18H16Cl2N2O4S3/c1-2-28(23,24)18-22-17(29(25,26)15-9-7-14(20)8-10-15)16(27-18)21-11-12-3-5-13(19)6-4-12/h3-10,21H,2,11H2,1H3

InChI Key

PTGXJDXTNIYFKM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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